rac-(1s,3s)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis
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Overview
Description
Rac-(1s,3s)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis is a compound that features a cyclobutane ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1s,3s)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of tert-butyl chloroformate and a cyclobutane derivative in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Rac-(1s,3s)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or esters, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Rac-(1s,3s)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of rac-(1s,3s)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The cyclobutane ring provides rigidity and stability, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-tert-butoxycarbonylamino cyclopropanecarboxylic acid: Similar in structure but with a cyclopropane ring instead of a cyclobutane ring.
tert-butyl 2-aminocyclopentane-1-carboxylate: Features a cyclopentane ring and an amino group instead of a carboxylic acid group.
Uniqueness
Rac-(1s,3s)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis is unique due to its combination of a cyclobutane ring and a tert-butoxycarbonyl group. This combination provides distinct steric and electronic properties, making it valuable in the synthesis of complex molecules and in studies of molecular interactions .
Properties
CAS No. |
1212288-54-4 |
---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
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